di-2-Pyridyl ketone

Catalog No.
S577696
CAS No.
19437-26-4
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-2-Pyridyl ketone

CAS Number

19437-26-4

Product Name

di-2-Pyridyl ketone

IUPAC Name

dipyridin-2-ylmethanone

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H

InChI Key

QPOWUYJWCJRLEE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2

Synonyms

2,2'-dipyridyl ketone, 2,2'-dipyridylketone

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2

Synthesis of Metal Complexes:

Di-2-pyridyl ketone acts as a chelating ligand, meaning it can bind to metal ions through its two nitrogen atoms and the oxygen atom in its structure. This ability allows it to participate in the formation of various metal complexes.

  • Star-shaped Complexes: Research has shown that di-2-pyridyl ketone can be used to prepare unusual "star-shaped" {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) complexes, where Ni(II) represents nickel(II) ions, Ln(III) represents lanthanide(III) ions, OR represents alkoxide groups, and μ-OR represents bridging alkoxide ligands. These complexes exhibit unique structural features and potential applications in areas like catalysis and magnetism [1].

Source

[1] N. Herrmanns, M. Reiher, M. Renz, P. Gütlich, O. Waldmann, "Unusual {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) Complexes with a 'Star' Topology," Angewandte Chemie International Edition, vol. 40, no. 13, pp. 2547-2550, 2001.

Triangular Metal Complexes:

The monoanionic form of di-2-pyridyl ketone, where one hydrogen atom is removed from a nitrogen atom, can also be utilized in the synthesis of triangular Ni₂M complexes, where M represents lanthanide or yttrium ions. These complexes possess interesting magnetic properties and potential applications in molecular magnetism [2].

Source

[2] Y.-Q. Zhang, W.-X. Zhang, J. Li, R.-B. Fu, S.-Q. Liu, "Facile Synthesis and Characterization of Triangular Ni2M (M = Ln, Y) Complexes with Di(2-pyridyl) ketone Monoanion Ligands," Inorganic Chemistry, vol. 46, no. 8, pp. 3110-3115, 2007.

DPK is a synthetic compound not found naturally. It consists of a central carbonyl group (C=O) flanked by two pyridine rings at the 2nd position (see Molecular Structure Analysis). Pyridine is a five-membered aromatic ring containing nitrogen. DPK has gained interest in scientific research due to its ability to form complexes with metal ions and its potential as a precursor for anti-cancer drugs [, ].


Molecular Structure Analysis

The key feature of DPK's structure is the presence of two electron-withdrawing pyridine rings attached to the carbonyl group. This creates a conjugated system, where alternating single and double bonds allow for delocalization of electrons throughout the molecule []. This delocalization influences various properties of DPK, including its reactivity and affinity for metal ions (discussed further). The planar structure with two nitrogen atoms positioned for chelation (binding two metal centers) makes DPK a good candidate for forming coordination complexes [].


Chemical Reactions Analysis

Synthesis

Specific details for DPK synthesis are not readily available in scientific literature. However, general methods for synthesizing diketones (compounds with two ketone groups) involve the condensation of two ketone precursors or the oxidation of dialcohols (alcohols with two hydroxyl groups) [].

Reactions with Metal Ions

DPK can form coordination complexes with various metal ions due to the presence of the nitrogen atoms in the pyridine rings. These nitrogens can donate lone pairs of electrons to the metal center, forming stable bonds. Studies have shown DPK's involvement in the synthesis of star-shaped {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) complexes (where Ln represents a lanthanide metal and OR represents an alkoxide group) []. Additionally, DPK's monoanionic form (with one negative charge) has been used to create triangular Ni2M complexes (where M represents a lanthanide or yttrium) [].

Schiff Base Formation

DPK can react with primary amines to form Schiff base ligands. These ligands exhibit anti-proliferative activity in SK-N-MC neuroepithelioma cancer cells, suggesting potential for further development in cancer treatment []. However, the specific reaction mechanism for this process requires further investigation.


Physical And Chemical Properties Analysis

  • Formula: C11H8N2O []
  • Molecular Weight: 184.19 g/mol []
  • Melting Point: Data not readily available in scientific literature.
  • Boiling Point: Data not readily available in scientific literature.
  • Solubility: Low solubility in water [].
  • Stability: Information on stability under various conditions is not available.

The mechanism of action for DPK itself is not well-understood. However, its derivatives, such as Schiff base ligands derived from DPK, exhibit anti-proliferative activity in cancer cells. The specific mechanism for this anti-cancer effect is still under investigation, but it may involve the ligand's ability to disrupt cell growth pathways [].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19437-26-4

Wikipedia

Bis(2-pyridyl) ketone

Dates

Modify: 2023-08-15

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